2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

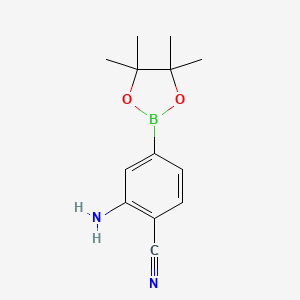

The compound "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" is a derivative of isoindolinone, which is a significant pharmacophore in medicinal chemistry due to its biological activities. The structure of the compound suggests that it may have potential anti-inflammatory or antimicrobial properties, as indicated by the studies on similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid using dimethylformamide (DMF) as a solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor . This method is likely to be applicable to the synthesis of "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" with modifications to the starting materials to incorporate the specific sulfamoyl and methoxypyrimidinyl substituents.

Molecular Structure Analysis

The molecular structure of isoindolinone derivatives is characterized by the presence of a 1,3-dioxoisoindolin-2-yl moiety, which is a key feature in the compound of interest. The presence of additional substituents, such as the sulfamoyl and methoxypyrimidinyl groups, can significantly influence the binding affinity and biological activity of the compound. Molecular docking studies, as performed in the related research, can provide insights into the binding affinity towards target proteins such as human serum albumin (HSA) .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. The acetamide moiety, for example, could be involved in hydrogen bonding interactions, while the 1,3-dioxoisoindolin-2-yl group may participate in electronic interactions due to its conjugated system. The specific chemical reactions that the compound undergoes would depend on the context of its use, such as in biological systems or in the presence of other reactive agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of polar functional groups such as the sulfamoyl and acetamide is likely to influence its solubility in various solvents, while the overall molecular weight and steric factors could affect its boiling and melting points. Spectral data such as IR, NMR, and mass spectrometry would be essential for characterizing the compound and confirming its synthesis .

Relevant Case Studies

Case studies involving similar compounds have demonstrated promising anti-inflammatory activity in both in vitro and in vivo models, with some compounds also showing antibacterial and antifungal activities . These studies suggest that "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" could also exhibit similar biological activities, which would need to be confirmed through further experimental evaluation.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

- Synthesis and Evaluation of Anti-Inflammatory Activity : A study reported the synthesis of derivatives of this compound, demonstrating significant anti-inflammatory activity in both in-vitro and in-vivo models. These derivatives showed better activity than diclofenac and had a good gastrointestinal safety profile (Nikalje, 2014).

- Molecular Docking Studies : Another research focused on the synthesis of similar compounds, evaluating their anti-inflammatory properties. The study included molecular docking to understand the binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Applications

- Potential as Anticonvulsant Agents : Derivatives of this compound were synthesized and evaluated for anticonvulsant activity. The compounds showed protection against maximal electroshock seizure (MES) test, indicating their potential in inhibiting seizure spread (Nikalje, Khan, & Ghodke, 2011).

Applications in Polymer Science

- Optically Active Polyamides : Research in polymer science included the synthesis of optically active polyamides containing derivatives of this compound. These polymers were characterized by various techniques and showed solubility in polar organic solvents (Faghihi, Absalar, & Hajibeygi, 2010).

Antimicrobial Applications

- Evaluation as Antimicrobial Agents : Some derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds exhibited promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Other Relevant Studies

- Microwave-Assisted Synthesis : Another study involved microwave-assisted synthesis of derivatives, which were tested for central nervous system depressant and anticonvulsant activities (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

- Anticonvulsant Properties of New Derivatives : Research also included the synthesis of new derivatives showing anticonvulsant properties in various tests, suggesting their potential in this therapeutic area (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O6S/c1-32-21-22-11-10-17(24-21)25-33(30,31)14-8-6-13(7-9-14)23-18(27)12-26-19(28)15-4-2-3-5-16(15)20(26)29/h2-11H,12H2,1H3,(H,23,27)(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVLRCBFONQTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

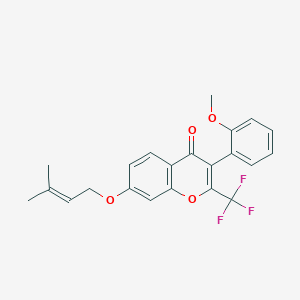

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)

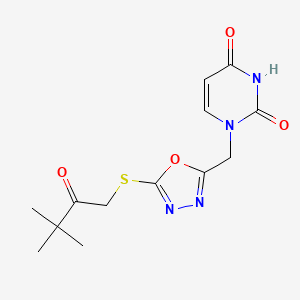

![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)

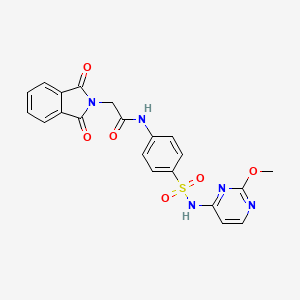

![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)

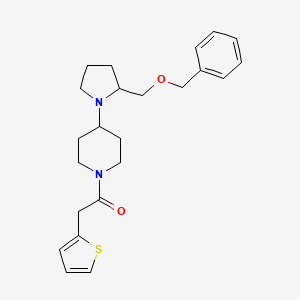

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)